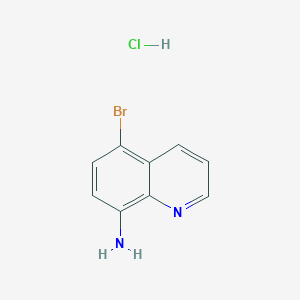

5-Bromo-quinolin-8-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

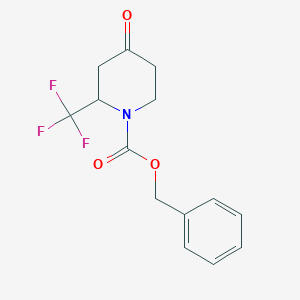

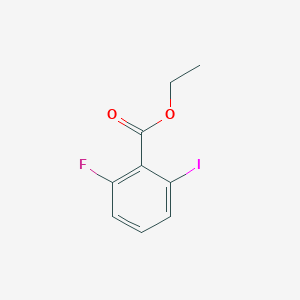

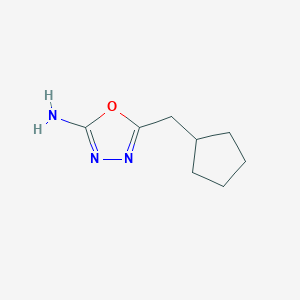

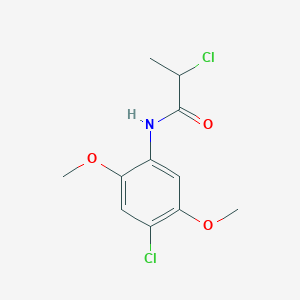

5-Bromo-quinolin-8-ylamine hydrochloride, also known as 8-Amino-5-bromoquinoline hydrochloride, is a heterocyclic compound with the molecular formula C9H7BrN2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular formula of 5-Bromo-quinolin-8-ylamine hydrochloride is C9H7BrN2 . The molecular weight is 223.074 . For more detailed structural information, you may refer to databases like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-quinolin-8-ylamine are as follows :Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have a significant history in antimalarial research. Studies have shown that 8-aminoquinoline compounds, related to the quinoline structure, exhibit potent antimalarial properties. These compounds' metabolism in certain human subjects, especially those deficient in glucose-6-phosphate dehydrogenase, produces metabolites that could be toxic. Research into the metabolic pathways of these compounds is crucial for understanding their effectiveness and safety in antimalarial therapy (Strother et al., 1981).

Anticancer and Antimicrobial Properties

Quinoline and quinazoline alkaloids are notable for their significant bioactivities, including antitumor, antimicrobial, and antifungal effects. The discovery of quinine and camptothecin, two prominent quinoline alkaloids, has opened new avenues in drug development for cancer and malaria, respectively. Over 200 molecules from these classes have been identified with broad bioactivities, providing a rich source for new drug discovery (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have also found applications as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective corrosion inhibitors. This has significant implications in protecting materials and infrastructure in various industries (Verma et al., 2020).

Green Chemistry

The development of greener, non-toxic methods for synthesizing quinoline scaffolds is an area of growing interest. These efforts aim to eliminate hazardous chemicals and conditions in the synthesis process, aligning with the principles of green chemistry. This approach has implications for environmental sustainability and the development of safer pharmaceuticals (Nainwal et al., 2019).

Synthesis and Drug Development

Quinoline-based compounds have been extensively explored for their therapeutic significance, including anticancer and antimicrobial activities. Their structural versatility allows for the development of a wide range of derivatives with varied biological activities, highlighting the scaffold's importance in medicinal chemistry (Hussaini, 2016).

properties

IUPAC Name |

5-bromoquinolin-8-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMUKRCAFQNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583266 |

Source

|

| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-quinolin-8-ylamine hydrochloride | |

CAS RN |

297760-76-0 |

Source

|

| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinolin-8-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)